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Compound Focus: 2-Pentadecanone

Cat. No.: S573501

The table below consolidates the available data on 2-Pentadecanone from the search results.

CAS No.: 2345-28-0

Attribute Description / Value

Source

Common Name 2-Pentadecanone

Chemical C1s5H300

Formula

Flavor Celery, fresh, jasmin

Description

Natural Detected in green vegetables, cauliflowers, asparagus, breakfast cereals
Occurrence

Reported Gastroprotective effect in ethanol-induced gastric ulceration in rats;
Bioactivity antioxidant properties (increased SOD, CAT, decreased MDA)
Experimental In vivo, Sprague Dawley rats

Model

Acute Oral No mortality or signs of toxicity at 300 mg/kg in rats

Toxicity
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Experimental Protocol for Gastric Ulcer Study

For the gastroprotective study cited above, the experimental methodology was as follows [2]:

¢ Animal Model: Male Sprague Dawley rats were fasted and divided into groups.
¢ Pre-treatment: Groups received either:
o Negative control: 5% Tween 20
o Positive control: 20 mg/kg Omeprazole
o Test groups: 10 mg/kg or 20 mg/kg of 2-Pentadecanone
¢ Ulcer Induction: All groups received 1 mL of absolute ethanol orally one hour after pre-treatment.
¢ Analysis: Animals were sacrificed an hour later. Stomachs were collected for:
o Macroscopic and histological evaluation of lesions.
o Measurement of antioxidant enzymes (SOD, CAT) and lipid peroxidation (MDA) in tissue
homogenate.
o Immunohistochemistry analysis for HSP70 and Bax protein expression.

A Path Forward for Your Comparison Guide

To build the comprehensive guide you require, I suggest focusing on these actionable steps:

e Source Direct Comparative Data: The current search lacked side-by-side comparisons with
compounds like 2-Tridecanone or 2-Heptadecanone. Targeted searches in scientific databases
(Scifinder, PubMed) for "methyl ketone flavor profile comparison” or "sensory analysis of aliphatic
ketones" may vyield the necessary data.

¢ Design a Sensory Analysis Protocol: To generate new comparison data, you can adopt established

sensory evaluation methods. The flowchart below outlines a standard workflow for a descriptive
sensory test, which is ideal for creating detailed flavor profiles.
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Start Sensory Analysis

Click to download full resolution via product page

This methodology provides a framework for objectively measuring and comparing flavor attributes [3] [4].
Key steps include using trained panelists, controlled preparation of samples (e.g., in odor-free water at
specific concentrations), and structured evaluation forms to score intensity of attributes like "celery," "floral,"

"green," "bitter," and "earthy" [4].
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¢ Incorporate Broader Context: Explore 2-Pentadecanone's use as a flavoring ingredient (FEMA
3724) and its market trends in fragrances and flavorings to add practical relevance to your guide [1]

[5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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